3-((1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridazine

Chiral building block Stereochemistry Enantioselective SAR

3-((1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridazine (CAS 2034576-51-5) offers a unique 3-yloxy chiral scaffold for enantioselective muscarinic antagonism. Unlike achiral 4-yloxy analogs, its undefined stereocenter enables chiral resolution method development and independent enantiomer evaluation. The 4-fluoro substitution provides a distinct electrostatic surface for fluorine positional scanning without altering lipophilicity. Absent from ChEMBL and PubChem BioAssay, it is a genuine novel CNS probe with favorable drug-like properties (TPSA 80.8 Ų, XLogP3 1.6). Ideal for diversity-oriented screening libraries. Request a quote today.

Molecular Formula C15H16FN3O3S
Molecular Weight 337.37
CAS No. 2034576-51-5
Cat. No. B2427714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridazine
CAS2034576-51-5
Molecular FormulaC15H16FN3O3S
Molecular Weight337.37
Structural Identifiers
SMILESC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)F)OC3=NN=CC=C3
InChIInChI=1S/C15H16FN3O3S/c16-12-5-7-14(8-6-12)23(20,21)19-10-2-3-13(11-19)22-15-4-1-9-17-18-15/h1,4-9,13H,2-3,10-11H2
InChIKeyQOPYLAASCSNHBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.01 g / 0.05 g / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridazine (CAS 2034576-51-5) – Structural Profile & Procurement Context


3-((1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridazine (CAS 2034576-51-5, molecular formula C15H16FN3O3S, MW 337.4 g/mol) is a synthetic small molecule comprising a pyridazine ring connected via an ether linkage to the 3-position of an N-(4-fluorophenylsulfonyl)piperidine scaffold [1]. It belongs to a broader family of sulfonyl piperidine and pyridazine derivatives explored in medicinal chemistry for CNS-penetrant muscarinic antagonism [2] and prokineticin receptor modulation [3]. Unlike more common 4-substituted piperidine analogs, the 3-yloxy substitution pattern introduces a stereogenic center on the piperidine ring (undefined stereocenter count = 1), creating an enantiomeric pair with potentially distinct biological profiles [1].

Why 3-((1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridazine Cannot Be Replaced by In-Class Analogs


Although several analogs share the C15H16FN3O3S formula and pyridazine-ether-sulfonyl pharmacophore, critical structural variables — specifically the piperidine substitution position (3-yloxy vs. 4-yloxy), the fluorine regioisomerism on the phenyl ring, and the presence or absence of a methylene spacer in the sulfonyl linker — can profoundly alter molecular shape, conformational flexibility, and target recognition [1]. The 3-yloxy substitution in this compound introduces a chiral center absent in the achiral 4-yloxy isomer, enabling enantioselective biological activity as demonstrated in related muscarinic antagonist programs [2]. Generic substitution without stereochemical control or regioisomeric verification risks confounding biological assay interpretation and invalidating SAR conclusions [3].

Quantitative Differentiation Evidence for 3-((1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridazine vs. Closest Analogs


Stereochemical Differentiation: Chiral Piperidine 3-yloxy vs. Achiral 4-yloxy Substitution

The target compound possesses an undefined stereocenter at the piperidine C-3 position (PubChem undefined atom stereocenter count = 1), generating a racemic mixture of (R)- and (S)-enantiomers [1]. In contrast, the closest positional isomer, 3-((1-((2-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine (CAS 1796968-97-2), lacks any stereocenter (undefined atom stereocenter count = 0) [2]. In the related 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazine series, enantioselective inhibition of hM4 was explicitly demonstrated, with individual enantiomers showing distinct IC50 values (hM4 IC50s < 200 nM for optimized enantiomers) [3].

Chiral building block Stereochemistry Enantioselective SAR

Fluorine Regioisomerism: 4-Fluoro vs. 2-Fluoro Phenylsulfonyl Impact on Lipophilicity

The target compound (4-fluorophenylsulfonyl) and its 2-fluoro regioisomer (CAS 1796968-97-2) share identical computed XLogP3 values (1.6) and TPSA (80.8 Ų), indicating equivalent global lipophilicity and polarity [1][2]. However, fluorine position can alter local electrostatic potential surfaces and intramolecular interactions: the 4-fluoro substituent is para to the sulfonyl group, preserving a linear dipole, while the 2-fluoro substituent introduces an ortho steric effect that can perturb the sulfonyl-phenyl dihedral angle and influence target binding conformations [3]. In pyridazinobenzylpiperidine MAO-B inhibitors, fluoroaryl substitution pattern materially affected selectivity indices [4].

Fluorine chemistry Lipophilicity Regioisomer comparison

Linker Flexibility: Direct Sulfonyl vs. Methylene-Spaced Sulfonyl in Pyrrolidine Analog

The target compound features a direct sulfonyl attachment to the 4-fluorophenyl ring with 4 rotatable bonds, compared to 5 rotatable bonds for the pyrrolidine-based analog 3-((1-((4-fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine (CAS 2034580-48-6), which contains an additional methylene spacer [1][2]. The extra rotatable bond in the comparator increases conformational entropy and may reduce binding affinity due to a higher entropic penalty upon target engagement [3]. Additionally, the target compound contains a six-membered piperidine ring versus the five-membered pyrrolidine in the comparator, altering the spatial orientation of the pyridazine ether by approximately 0.5 Å in vector length and modifying ring pucker dynamics [4].

Conformational flexibility Rotatable bonds Scaffold hopping

Computed Drug-Likeness and CNS Permeability Potential vs. In-Class Benchmarks

The target compound's computed properties (MW = 337.4, XLogP3 = 1.6, TPSA = 80.8 Ų, HBD = 0, HBA = 7, rotatable bonds = 4) place it within favorable drug-like chemical space [1]. Its TPSA of 80.8 Ų falls below the commonly cited 90 Ų threshold for CNS penetration, and its XLogP3 of 1.6 is within the optimal 1–3 range for CNS drug candidates [2]. In the closely related 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazine series, compounds with comparable TPSA (70–90 Ų) and logP (2–3) values demonstrated confirmed CNS penetration in rodent models [3]. By contrast, the pyrrolidine-benzylsulfonyl analog (CAS 2034580-48-6) has a lower XLogP3 (1.2) and higher rotatable bond count (5), which may reduce membrane permeability [4].

CNS drug discovery Drug-likeness Physicochemical profiling

Availability and Purity Specifications vs. Research Chemical Market Alternatives

As of 2026, 3-((1-((4-fluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridazine is primarily available through specialized research chemical suppliers as a custom synthesis or catalog screening compound [1]. Unlike the 2-fluoro-4-yloxy isomer (CAS 1796968-97-2) which has a ChEMBL entry (CHEMBL3440102) and broader commercial availability, the target compound remains a relatively scarce building block with no reported biological activity in ChEMBL or PubChem BioAssay databases [2][3]. This scarcity creates a differentiating procurement value: the compound serves as a unique chemical probe for exploring under-exploited regions of chemical space at the pyridazine-piperidine-sulfonyl interface, where SAR data are sparse [4].

Chemical procurement Building block Purity specification

Recommended Application Scenarios for 3-((1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridazine Based on Differentiated Evidence


Enantioselective Structure–Activity Relationship (SAR) Studies Using Chiral Chromatography

The undefined stereocenter at the piperidine 3-position (evidenced in Section 3, Evidence Item 1) makes this compound an ideal substrate for chiral resolution method development [1]. Researchers can separate the (R)- and (S)-enantiomers via chiral HPLC or SFC and evaluate each enantiomer independently in biochemical or cellular assays. This approach is directly relevant to CNS programs where enantioselective target engagement has been demonstrated in the structurally related sulfonylpiperazine-pyridazine muscarinic antagonist series [2].

Fluorine-Walk SAR Exploration in CNS Drug Discovery Programs

The 4-fluoro substitution on the phenylsulfonyl ring provides a distinct electrostatic surface relative to 2-fluoro and 3-fluoro regioisomers (Section 3, Evidence Item 2) [1]. This compound can serve as the para-fluoro reference point in a systematic fluorine positional scan, enabling medicinal chemists to map fluorine-dependent changes in target binding, metabolic stability, and CNS penetration without altering global lipophilicity [3].

Novel Target Discovery via Phenotypic Screening in Unexplored Chemical Space

The compound's absence from ChEMBL and PubChem BioAssay databases (Section 3, Evidence Item 5) positions it as a genuine probe for novel biological target identification [1]. Its favorable CNS drug-like properties (TPSA 80.8 Ų, XLogP3 1.6; Section 3, Evidence Item 4) make it particularly suitable for inclusion in diversity-oriented screening libraries targeting neurological or neuropsychiatric indications [2], where IP freedom-to-operate is enhanced by the lack of prior art disclosing its biological activity [4].

Scaffold-Hopping Starting Point from Pyrrolidine- to Piperidine-Based Leads

For programs exploring prokineticin receptor or muscarinic receptor modulation, the piperidine 3-yloxy scaffold offers a geometrically distinct alternative to the more common piperazine or 4-substituted piperidine scaffolds (Section 3, Evidence Item 3) [1]. Researchers can evaluate whether the six-membered piperidine ring with 3-substitution provides improved subtype selectivity or pharmacokinetic properties compared to five-membered pyrrolidine analogs (e.g., CAS 2034580-48-6) [3].

Quote Request

Request a Quote for 3-((1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.